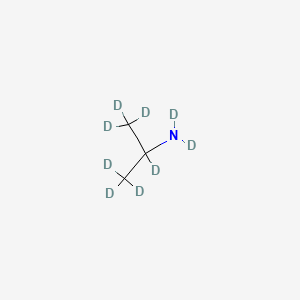
iso-Propylamine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iso-Propylamine-d9 is a deuterium-labeled compound, specifically an isotopically labeled version of iso-Propylamine. It is used as a reference standard in various scientific and industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling allows for the tracking and analysis of the compound in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iso-Propylamine-d9 typically involves the reaction of deuterated isopropanol (CD₃)₂CHOH with ammonia (NH₃) in the presence of a catalyst. The reaction proceeds as follows:
(CD3)2CHOH+NH3→(CD3)2CHNH2+H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the purification of the final product to achieve the desired isotopic enrichment and chemical purity.
Chemical Reactions Analysis
Types of Reactions
iso-Propylamine-d9 undergoes various types of chemical reactions, including:
Protonation: The compound can be protonated to form iso-Propylammonium ion.
Alkylation: It can react with alkyl halides to form secondary and tertiary amines.
Acylation: The compound can undergo acylation reactions with acyl chlorides to form amides.
Condensation: It can condense with carbonyl compounds to form imines.
Common Reagents and Conditions
Protonation: Typically involves the use of strong acids such as hydrochloric acid (HCl).
Alkylation: Requires alkyl halides and a base such as sodium hydroxide (NaOH).
Acylation: Involves acyl chlorides and a base such as pyridine.
Condensation: Requires carbonyl compounds and may involve catalysts such as acid or base.
Major Products Formed
Protonation: iso-Propylammonium chloride.
Alkylation: Secondary and tertiary amines.
Acylation: Amides.
Condensation: Imines.
Scientific Research Applications
iso-Propylamine-d9 is used in various scientific research applications, including:
Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the production of herbicides and pesticides, where it serves as a building block for active ingredients.
Mechanism of Action
The mechanism of action of iso-Propylamine-d9 involves its interaction with molecular targets through various pathways. For example, in protonation reactions, the compound accepts a proton to form an ammonium ion. In alkylation reactions, it acts as a nucleophile, attacking electrophilic carbon atoms in alkyl halides. The deuterium labeling allows for the tracking of these interactions using analytical techniques such as NMR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Ethylamine-d5: Another deuterium-labeled amine used in similar applications.
n-Propylamine-d7: A deuterium-labeled version of n-Propylamine.
Diisopropylamine-d14: A deuterium-labeled secondary amine.
Uniqueness
iso-Propylamine-d9 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for the precise tracking and analysis of the compound in various chemical and biological processes, making it a valuable tool in research and industry.
Properties
Molecular Formula |
C3H9N |
|---|---|
Molecular Weight |
68.17 g/mol |
IUPAC Name |
N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2 |
InChI Key |
JJWLVOIRVHMVIS-OPWLHENWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H] |
Canonical SMILES |
CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


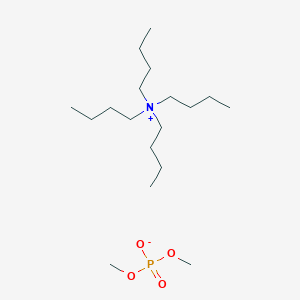
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

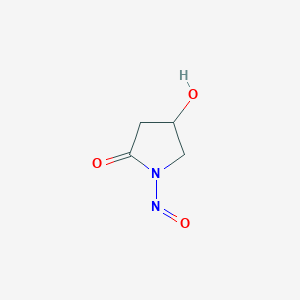
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
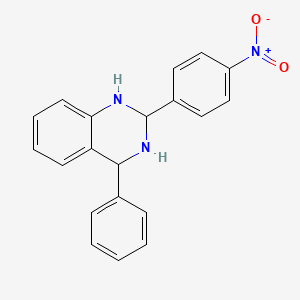
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)

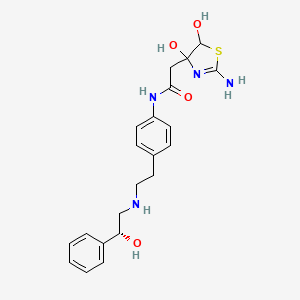
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
